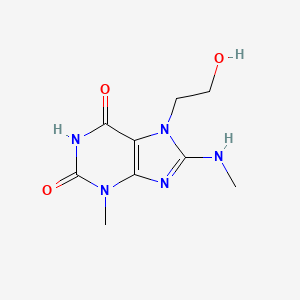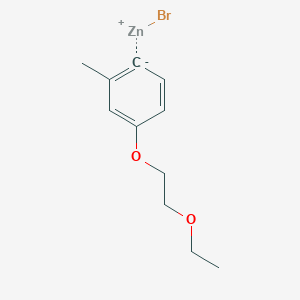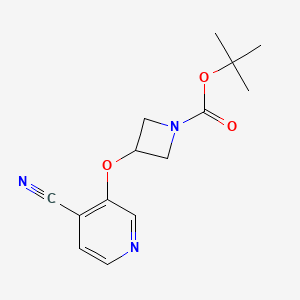![molecular formula C15H20O4 B14874527 (1aS,6R,6aR,7S,7aS)-7-(2-hydroxypropan-2-yl)-6,6a-dimethyl-5,6,7,7a-tetrahydro-1aH-naphtho[2,3-b]oxirene-2,4-dione](/img/structure/B14874527.png)
(1aS,6R,6aR,7S,7aS)-7-(2-hydroxypropan-2-yl)-6,6a-dimethyl-5,6,7,7a-tetrahydro-1aH-naphtho[2,3-b]oxirene-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonardosinone is a sesquiterpene compound derived from the plant Nardostachys jatamansi, commonly known for its therapeutic properties. This compound is part of the nardosinone-type sesquiterpenes and has shown potential in various medicinal applications, particularly in the treatment of neuroinflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isonardosinone can be synthesized through the degradation of nardosinone under high temperatures and in simulated gastric fluids. The degradation process involves multiple chemical reactions, including peroxy ring-opening, keto-enol tautomerization, oxidation, isopropyl cleavage, and pinacol rearrangement .
Industrial Production Methods: The industrial production of isonardosinone typically involves the extraction of nardosinone from Nardostachys jatamansi using solvents like hexane and methanol. The extracted nardosinone is then subjected to specific reaction conditions to yield isonardosinone .
Chemical Reactions Analysis
Types of Reactions: Isonardosinone undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures and pH levels to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions include various derivatives of isonardosinone, which may exhibit different biological activities. For example, the oxidation of isonardosinone can yield compounds with enhanced anti-inflammatory properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating cellular pathways and signaling mechanisms.
Medicine: Explored for its anti-inflammatory, antidepressant, cardioprotective, and anti-neuroinflammatory properties
Industry: Utilized in the development of therapeutic agents and natural product-based drugs.
Mechanism of Action
Isonardosinone exerts its effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in regulating inflammatory responses in the body. By inhibiting these pathways, isonardosinone reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 .
Comparison with Similar Compounds
Nardosinone: Another sesquiterpene from Nardostachys jatamansi with similar therapeutic properties.
Kanshone E: A sesquiterpene with anti-inflammatory effects.
Kanshone B: Known for its neuroprotective properties.
Uniqueness of Isonardosinone: Isonardosinone is unique due to its specific inhibition of the NF-κB and MAPK pathways, making it particularly effective in treating neuroinflammatory conditions. Its distinct chemical structure also allows for the formation of various derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1aS,6R,6aR,7S,7aS)-7-(2-hydroxypropan-2-yl)-6,6a-dimethyl-5,6,7,7a-tetrahydro-1aH-naphtho[2,3-b]oxirene-2,4-dione |
InChI |
InChI=1S/C15H20O4/c1-7-5-8(16)6-9-10(17)11-12(19-11)13(14(2,3)18)15(7,9)4/h6-7,11-13,18H,5H2,1-4H3/t7-,11-,12-,13+,15+/m1/s1 |
InChI Key |
GYTISTMGTHKMCE-RMHXPDDSSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C2[C@]1([C@@H]([C@H]3[C@@H](C2=O)O3)C(C)(C)O)C |
Canonical SMILES |
CC1CC(=O)C=C2C1(C(C3C(C2=O)O3)C(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopentyl-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B14874449.png)

![3-Fluoro-4-[(n-pentyloxy)methyl]phenylZinc bromide](/img/structure/B14874462.png)
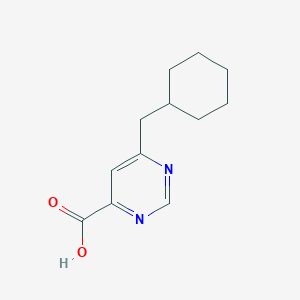
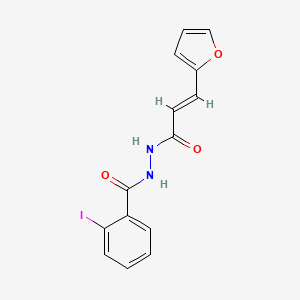
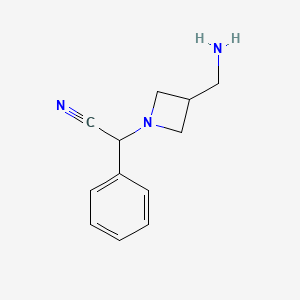
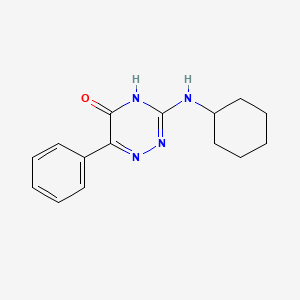
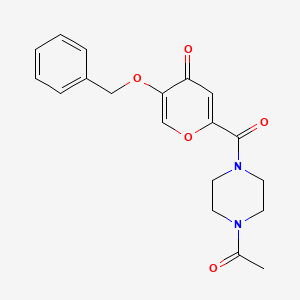

![6-(sec-butyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14874526.png)
